molecular formula C8H7BrO2S B13486892 (6-Bromo-1,3-benzodioxol-5-yl)methanethiol CAS No. 82792-87-8

(6-Bromo-1,3-benzodioxol-5-yl)methanethiol

Cat. No.: B13486892
CAS No.: 82792-87-8
M. Wt: 247.11 g/mol
InChI Key: NONZRLDQAMZUPT-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is an organic compound that features a brominated benzodioxole ring attached to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol typically involves the bromination of 1,3-benzodioxole followed by the introduction of a methanethiol group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent thiolation step can be achieved using thiolating agents like thiourea or sodium hydrosulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,3-benzodioxol-5-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,3-benzodioxole-5-methanethiol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 1,3-benzodioxole-5-methanethiol.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

(6-Bromo-1,3-benzodioxol-5-yl)methanethiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)methanethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The brominated benzodioxole ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1,3-benzodioxol-5-yl)methanethiol
  • (6-Fluoro-1,3-benzodioxol-5-yl)methanethiol
  • (6-Iodo-1,3-benzodioxol-5-yl)methanethiol

Uniqueness

(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Biological Activity

(6-Bromo-1,3-benzodioxol-5-yl)methanethiol is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzodioxole structure with a bromine atom at the 6-position and a thiol group (-SH) attached to the methylene carbon. The unique structural characteristics of this compound may significantly influence its reactivity and biological activity.

Structural Characteristics

The presence of the bromine atom in this compound enhances its lipophilicity and reactivity towards biological targets, which may contribute to its pharmacological effects. Compounds containing benzodioxole structures often exhibit various biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer activities

Research indicates that the mechanism of action for this compound may involve interactions with specific biological pathways. Interaction studies are crucial to understanding how this compound exerts its effects and its potential therapeutic applications. The following table summarizes some of the key interactions and their implications:

Interaction TargetBiological EffectReference
SMYD2Potential anticancer activity
GABAARModulation of neurotransmitter activity
Protein Tyrosine Phosphatase 1BInhibition leading to metabolic regulation

Anticancer Activity

A study examining the role of SMYD2 (a lysine methyltransferase) in cancer highlighted the potential of compounds similar to this compound as selective inhibitors. The overexpression of SMYD2 in various cancer cell lines suggests that targeting this enzyme could be a viable therapeutic strategy. The compound's structural features may enhance binding affinity and specificity towards SMYD2, potentially leading to effective cancer therapies.

Neurotransmitter Modulation

Another area of research has focused on the modulation of GABA receptors by compounds structurally related to this compound. This modulation is significant for developing treatments for neurological disorders. Enhanced GABAAR activity can lead to improved anxiolytic effects, indicating that this compound could have applications in treating anxiety and related conditions.

Comparative Analysis with Related Compounds

The uniqueness of this compound can be further understood by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-(Chloro-1,3-benzodioxol-5-yl)methanethiolChlorine instead of bromineMay exhibit different reactivity due to chlorine's electronegativity
5-(Fluoro-1,3-benzodioxol-5-yl)methanethiolFluorine instead of bromineFluorine's small size may influence binding interactions differently than bromine
5-(Methyl-1,3-benzodioxol-5-yl)methanethiolMethyl group instead of halogenAlters lipophilicity and steric hindrance compared to halogenated derivatives

Properties

CAS No.

82792-87-8

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methanethiol

InChI

InChI=1S/C8H7BrO2S/c9-6-2-8-7(10-4-11-8)1-5(6)3-12/h1-2,12H,3-4H2

InChI Key

NONZRLDQAMZUPT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CS)Br

Origin of Product

United States

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